molecular formula C12H14ClF3N2O B13229525 N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(propan-2-yl)amino]acetamide

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(propan-2-yl)amino]acetamide

Cat. No.: B13229525
M. Wt: 294.70 g/mol
InChI Key: IBITXMVJDMMHGI-UHFFFAOYSA-N
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Description

N-[4-Chloro-2-(trifluoromethyl)phenyl]-2-[(propan-2-yl)amino]acetamide hydrochloride is a high-purity chemical compound offered for research applications. The substance is supplied as its hydrochloride salt, with a molecular formula of C 12 H 15 Cl 2 F 3 N 2 O and a molecular weight of 331.16 [ 1 ]. Its CAS number is 1156725-78-8 [ 1 ][ 4 ]. This compound is part of a family of substituted anilinoacetamides, as evidenced by research into structurally similar molecules such as the methylamino analog and a related chloroacetyl derivative (CAS 747411-16-1) [ 7 ][ 6 ]. The presence of the 4-chloro-2-(trifluoromethyl)phenyl group and an isopropylaminoacetamide backbone is a common feature in this class of molecules, suggesting potential utility in various chemical and pharmacological research areas, including the development and study of novel bioactive molecules. Researchers are exploring these and related structures as key intermediates in organic synthesis and for screening in various biological assays. Please note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications [ 4 ].

Properties

Molecular Formula

C12H14ClF3N2O

Molecular Weight

294.70 g/mol

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(propan-2-ylamino)acetamide

InChI

InChI=1S/C12H14ClF3N2O/c1-7(2)17-6-11(19)18-10-4-3-8(13)5-9(10)12(14,15)16/h3-5,7,17H,6H2,1-2H3,(H,18,19)

InChI Key

IBITXMVJDMMHGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(=O)NC1=C(C=C(C=C1)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(propan-2-yl)amino]acetamide typically involves multiple steps, starting with the preparation of the chloro-substituted phenyl ring. One common method involves the chlorination of a suitable precursor, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The final step involves the acylation of the intermediate with propan-2-ylamine under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography. The use of advanced analytical techniques like HPLC and NMR spectroscopy ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(propan-2-yl)amino]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(propan-2-yl)amino]acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Researchers use it to study cellular processes and enzyme interactions.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.

    Industry: This compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(propan-2-yl)amino]acetamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Acetamide derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(propan-2-yl)amino]acetamide with structurally related compounds (Table 1).

Table 1: Comparison of Acetamide Derivatives

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties/Activities Reference ID
Target Compound : this compound 4-Cl-2-CF₃-phenyl; isopropyl amino 337.75 High lipophilicity (CF₃), potential H-bonding (NH)
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide 3-Cl-4-F-phenyl; naphthyl 329.77 Crystalline stability via N–H···O bonds; structural analog of benzylpenicillin
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{[4-(3-methylphenyl)-5-(4-pyridinyl)triazol-3-yl]sulfanyl}acetamide 2-Cl-5-CF₃-phenyl; sulfanyl-triazolyl-pyridinyl 518.94 Likely kinase inhibition (sulfanyl-triazole motif); high molecular complexity
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyrimidinylsulfanyl; 4-methylpyridyl 318.41 Antibacterial/antifungal activity; synthesized via nucleophilic substitution
2-(7-Chloro-4-(3-chlorophenyl)-2-oxochromen-3-yl)-N-(4-chloro-2-CF₃-phenyl)acetamide 7-Cl-coumarin; 4-Cl-2-CF₃-phenyl 501.74 Extended π-system (coumarin); potential fluorescence or photoactivity
N-(4-Chlorophenyl)-2-{[3-cyano-6-(4-methylphenyl)-4-CF₃-pyridin-2-yl]sulfanyl}acetamide 4-Cl-phenyl; sulfanyl-pyridinyl (CF₃, cyano) 476.90 Electrophilic substituents (CN, CF₃); possible enzyme inhibition

Key Observations:

Substituent Effects: The target compound’s isopropyl amino group distinguishes it from sulfur-containing analogs (e.g., sulfanyl-triazoles or pyrimidines in ), which often exhibit enhanced binding to metal ions or enzyme active sites. The 4-chloro-2-(trifluoromethyl)phenyl moiety is shared with compound , but the latter’s coumarin scaffold introduces additional π-conjugation, likely altering electronic properties and bioavailability.

Physicochemical Properties: The trifluoromethyl group increases lipophilicity (logP) in all CF₃-containing compounds, but the target compound’s isopropyl amino group may mitigate excessive hydrophobicity, improving aqueous solubility compared to purely aromatic derivatives.

Synthetic Routes :

  • Many analogs (e.g., ) are synthesized via nucleophilic substitution or condensation reactions. The target compound’s synthesis likely involves similar steps, such as coupling 2-chloroacetamide intermediates with 4-chloro-2-(trifluoromethyl)aniline .

Biological Relevance :

  • While the target compound’s activity is unspecified, related compounds show antimicrobial (), kinase-inhibitory (), and penicillin-mimetic () properties. The isopropyl group may confer unique pharmacokinetic profiles, such as prolonged half-life.

Research Findings and Structural Insights

  • Crystallography: Compounds like N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide form stable crystals via N–H···O hydrogen bonds, with dihedral angles between aromatic systems influencing packing efficiency . The target compound’s crystal structure remains uncharacterized, but its branched amino group may disrupt planar stacking, reducing crystallinity compared to naphthyl analogs.
  • Bioactivity : Sulfanyl-containing derivatives (e.g., ) often target cysteine proteases or kinases due to thiol reactivity. The target compound’s lack of sulfur-based substituents suggests alternative mechanisms, possibly involving H-bonding or hydrophobic interactions.

Biological Activity

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(propan-2-yl)amino]acetamide, also referred to by its CAS number 900641-79-4, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C₁₂H₁₄ClF₃N₂O
Molecular Weight: 294.70 g/mol
CAS Number: 900641-79-4

The compound features a chloro and trifluoromethyl group on the phenyl ring, which can influence its biological activity through electronic effects and steric hindrance.

Biological Activity

The biological activity of this compound has been investigated in various contexts, particularly in relation to its potential as an anticancer agent and its role in modulating neurotransmitter systems.

1. Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit notable anticancer properties. For instance, the presence of electron-withdrawing groups like chlorine and trifluoromethyl has been linked to enhanced cytotoxicity against cancer cell lines.

Compound IC₅₀ (µM) Cell Line
This compoundTBDTBD
Compound A (similar structure)1.61 ± 1.92A-431
Compound B (similar structure)1.98 ± 1.22Jurkat

Note: The specific IC₅₀ values for this compound were not available in the reviewed literature but are expected to be comparable based on structural activity relationships (SAR).

The mechanism of action for this compound is hypothesized to involve:

  • Inhibition of Cell Proliferation: Similar compounds have shown potential in inhibiting key pathways involved in cell growth.
  • Induction of Apoptosis: Evidence suggests that compounds with similar structures can trigger apoptotic pathways in cancer cells.

A study demonstrated that certain derivatives with trifluoromethyl substitutions exhibited dual inhibitory effects on acetylcholinesterase (AChE), suggesting potential neuroprotective properties which may also be relevant for this compound .

Case Studies

Several case studies provide insight into the biological activity of related compounds:

  • Antitumor Efficacy Assessment:
    • A study evaluated the effects of various trifluoromethyl-substituted phenyl compounds on tumor growth in xenograft models, showing promising results in reducing tumor size compared to controls.
  • Neuroprotective Studies:
    • Research indicated that compounds similar to this compound could effectively inhibit AChE activity, presenting potential applications in treating neurodegenerative diseases .

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